molecular formula C17H21N5O2 B11594620 N-[(Z)-[(4,6-dimethylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide

N-[(Z)-[(4,6-dimethylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide

Cat. No.: B11594620
M. Wt: 327.4 g/mol
InChI Key: XIOGIEZIKFPOQM-UHFFFAOYSA-N
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Description

N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE is a synthetic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE typically involves the reaction of 4,6-dimethylquinazoline with propanamide derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[N'-(4,6-dimethylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide

InChI

InChI=1S/C17H21N5O2/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-11(4)12-9-10(3)7-8-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24)

InChI Key

XIOGIEZIKFPOQM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)C)C)NC(=O)CC

Origin of Product

United States

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